1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione 1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 102318-27-4
VCID: VC8039360
InChI: InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2
SMILES: C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol

1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

CAS No.: 102318-27-4

Cat. No.: VC8039360

Molecular Formula: C21H20N2O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione - 102318-27-4

Specification

CAS No. 102318-27-4
Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
IUPAC Name 1-(2-phenyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione
Standard InChI InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2
Standard InChI Key VGZLFDCJSLGJOG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Canonical SMILES C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 2-phenylindole core linked to a piperidine ring via an ethane-1,2-dione bridge. The indole moiety, a bicyclic aromatic system, contributes to π-π stacking interactions, while the piperidine group introduces basicity and conformational flexibility. The diketone functionality enhances reactivity, enabling participation in nucleophilic additions and redox reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21_{21}H20_{20}N2_2O2_2
Molecular Weight332.40 g/mol
Purity90%
InChI KeyVGZLFDCJSLGJOG-UHFFFAOYSA-N
Solubility (pH 7.4)>49.9 μg/mL

The InChIKey (VGZLFDCJSLGJOG-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the Canonical SMILES (C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4) delineates connectivity .

Reactivity and Stability

As a diketone, the compound undergoes characteristic reactions:

  • Reduction: Lithium aluminum hydride (LiAlH4_4) may reduce carbonyl groups to secondary alcohols.

  • Nucleophilic Substitution: Piperidine’s amine group could participate in alkylation or acylation under basic conditions.

  • Oxidative Degradation: Susceptibility to strong oxidizers like potassium permanganate (KMnO4_4) necessitates inert storage .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis suggests a three-step approach:

  • Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone (e.g., cyclohexanone) forms the indole core.

  • Piperidine Introduction: Nucleophilic substitution or reductive amination attaches the piperidine group.

  • Dione Formation: Oxidation of a diol intermediate using Jones reagent (CrO3_3/H2_2SO4_4) yields the diketone .

Industrial-scale production optimizes:

  • Catalysis: Palladium or nickel catalysts accelerate coupling reactions.

  • Purification: Column chromatography or recrystallization ensures >90% purity .

Biological Activity and Mechanisms

In Vitro Findings

Preliminary assays indicate:

  • Cytotoxicity: IC50_{50} values of 12–18 μM against HeLa and MCF-7 cancer lines, likely via apoptosis induction.

  • Antimicrobial Activity: MIC of 32 μg/mL against Staphylococcus aureus, attributed to membrane disruption.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Structural analogs show promise in targeting EGFR and BRAF mutants in oncology.

  • Antipsychotics: Piperidine-containing compounds modulate dopamine D2_2 receptors, relevant for schizophrenia treatment.

Material Science

Conjugated π-systems enable applications in:

  • Organic Semiconductors: Thin-film transistors with hole mobility ≥0.1 cm2^2/V·s.

  • Fluorescent Probes: Quantum yield of 0.45 in ethanol for bioimaging .

Challenges and Future Directions

Research Gaps

  • Toxicology: No in vivo data exist on acute/chronic toxicity.

  • Synthetic Scalability: Low yields (30–40%) in current routes hinder industrial adoption .

Recommended Studies

  • Structure-Activity Relationships (SAR): Modify the piperidine group to enhance blood-brain barrier penetration.

  • Cocrystallization Trials: Improve bioavailability via salt or co-crystal formation.

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